molecular formula C15H15ClN4O2 B3973327 4,4'-[(3-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)

4,4'-[(3-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)

Cat. No. B3973327
M. Wt: 318.76 g/mol
InChI Key: VUTVVISIPHGCEP-UHFFFAOYSA-N
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Description

“4,4’-[(3-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)” is a chemical compound with the molecular formula C27H23ClN4O2 . It is used in various chemical reactions and has been the subject of several studies .


Synthesis Analysis

This compound can be synthesized by the condensation of 1-phenyl-3-methylpyrazol-5-one with aromatic aldehydes using 1,3-disulfonic acid imidazolium tetrachloroaluminate { [Dsim]AlCl4} as a new, heterogeneous and reusable catalyst . The synthesis of this compound has been reported to yield high to excellent results .


Molecular Structure Analysis

The molecular structure of this compound includes a pyrazol ring, which is a key structural motif in many drugs . The exact mass of this compound is 470.1509537 g/mol .


Chemical Reactions Analysis

This compound has been used in the complexation of analytes in the simultaneous determination of Mn2+ and Fe3+ . The ratio of ligand to metal in metal complexes is 1:1 and 1:2 for Fe(3+) and Mn(2+), respectively .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 470.9 g/mol . It has a topological polar surface area of 64.7 Ų and a complexity of 812 . The compound has a rotatable bond count of 5 .

Scientific Research Applications

Antibacterial Activity

4,4'-[(3-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol) and its derivatives have been explored for their antibacterial properties. A study by Bhavanarushi et al. (2013) demonstrates that these compounds show significant in vitro antibacterial activity against various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus. Compounds with a trifluromethyl group particularly exhibited excellent antibacterial activity (Bhavanarushi, Kanakaiah, Bharath, Gangagnirao, & Vatsala Rani, 2013).

Green Synthesis Methods

Several studies have focused on developing environmentally friendly synthesis methods for these compounds. Vafaee et al. (2015) describe a green, efficient, and high-yielding synthesis method using 12-tungstophosphoric acid as a catalyst (Vafaee, Davoodnia, & Pordel, 2015). Additionally, Zhou and Zhang (2015) report an eco-friendly one-pot synthesis using a recyclable catalyst, highlighting the environmental benefits of these methods (Zhou & Zhang, 2015).

Corrosion Inhibition

The use of these compounds in corrosion inhibition, especially in the petroleum industry, has been explored. Singh et al. (2020) investigated the green synthesis of certain derivatives and their application in steel corrosion mitigation in acidizing environments, demonstrating their potential in industrial applications (Singh, Ansari, Quraishi, & Kaya, 2020).

Synthesis Efficiency Improvements

There is significant research into improving the synthesis efficiency of these compounds. Gupta et al. (2014) developed methods for synthesizing these compounds without the use of catalysts or solvents, presenting a simpler and more sustainable approach (Gupta, Pal, & Mallik, 2014).

Antiviral Activity

These compounds also demonstrate potential in antiviral applications. Sujatha et al. (2009) synthesized derivatives that showed significant in vitro antiviral activity against peste des petits ruminant virus (PPRV), suggesting a new avenue for antiviral drug development (Sujatha, Shanthi, Selvam, Manoharan, Perumal, & Rajendran, 2009).

Mechanism of Action

While the exact mechanism of action of this compound is not fully understood, a molecular simulation study has shown that it has a desirable fitting pattern in the LmPTR1 pocket (active site), characterized by lower binding free energy .

Future Directions

The compound has shown potential in various fields, including the food industry and drug development . Future research could focus on exploring its potential uses in these and other areas. Further studies could also aim to fully understand its mechanism of action and to optimize its synthesis process .

properties

IUPAC Name

4-[(3-chlorophenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN4O2/c1-7-11(14(21)19-17-7)13(9-4-3-5-10(16)6-9)12-8(2)18-20-15(12)22/h3-6,13H,1-2H3,(H2,17,19,21)(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUTVVISIPHGCEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)NN1)C(C2=CC(=CC=C2)Cl)C3=C(NNC3=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4'-[(3-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)
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4,4'-[(3-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)
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4,4'-[(3-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)
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4,4'-[(3-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)
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4,4'-[(3-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)
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4,4'-[(3-chlorophenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)

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